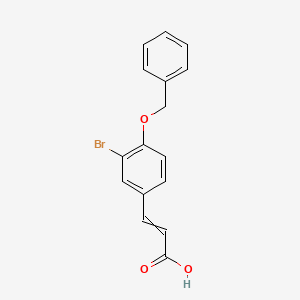
(4-Methyl-1,3-oxazol-5-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methyl-1,3-oxazol-5-yl)methylamine” is a chemical compound with the IUPAC name (4-methyloxazol-5-yl)methanamine hydrochloride . It has a molecular weight of 148.59 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Oxazole derivatives, such as “(4-Methyl-1,3-oxazol-5-yl)methylamine”, have been synthesized and screened for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .Molecular Structure Analysis
The molecular structure of “(4-Methyl-1,3-oxazol-5-yl)methylamine” is represented by the InChI code1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H . This indicates that the compound contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . Physical And Chemical Properties Analysis
“(4-Methyl-1,3-oxazol-5-yl)methylamine” is a solid substance . It has a molecular weight of 148.59 . The compound is typically stored at room temperature .Scientific Research Applications
Antiglaucomatous Drug Development
The compound has been identified as a promising drug candidate named oxazopt for the treatment of glaucoma. It acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for glaucoma treatment . The synthesis of oxazopt involves a diazotization reaction, and its efficacy against glaucoma makes it a significant contribution to ophthalmological pharmacology.
Antimicrobial Activity
(4-Methyl-1,3-oxazol-5-yl)methylamine derivatives have demonstrated potent antimicrobial effects. They have been shown to work in synergy with carbapenems and aminoglycosides against antibiotic-resistant bacteria such as Enterococcus faecium, Enterococcus faecalis, and Escherichia coli . This highlights its potential use in developing new anti-infective drugs.
Anticancer Properties
Oxazole derivatives, including (4-Methyl-1,3-oxazol-5-yl)methylamine, have been studied for their anticancer activities. They are known to inhibit the growth of various cancer cell lines, making them valuable for oncology research and potential therapeutic applications .
Antitubercular Activity
The compound has shown promise in the treatment of tuberculosis due to its antitubercular properties. This application is particularly important given the rising incidence of drug-resistant tuberculosis strains .
Anti-inflammatory and Analgesic Effects
Oxazole derivatives are known to exhibit anti-inflammatory and analgesic effects, which can be leveraged in the development of new medications for treating chronic inflammatory diseases .
Neuroprotective Effects
Research has indicated that oxazole derivatives may have neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases and conditions involving the nervous system .
Safety and Hazards
The safety information for “(4-Methyl-1,3-oxazol-5-yl)methylamine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for “(4-Methyl-1,3-oxazol-5-yl)methylamine” and other oxazole derivatives are likely to involve further exploration of their diverse biological potential . As the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years, more research is expected in this area .
Mechanism of Action
Target of Action
The primary target of (4-Methyl-1,3-oxazol-5-yl)methylamine, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .
Biochemical Pathways
The inhibition of hCA II by oxazopt affects several biochemical pathways. Carbonic anhydrases are involved in the regulation of pH and fluid balance, among other processes . Therefore, the inhibition of these enzymes can have wide-ranging effects. For instance, hCA II is a known target for the treatment of glaucoma .
Result of Action
The inhibition of hCA II by oxazopt has been shown to have a potentiated effect on the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . This suggests that oxazopt could potentially enhance the effectiveness of these antibiotics.
properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKHZDHOHYHRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,3-oxazol-5-yl)methylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

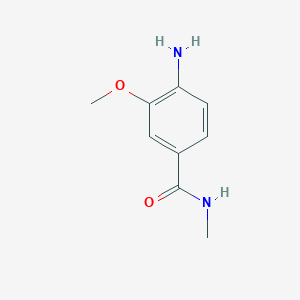
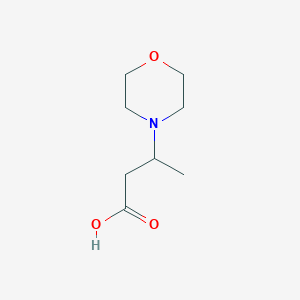


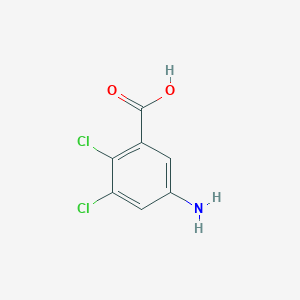
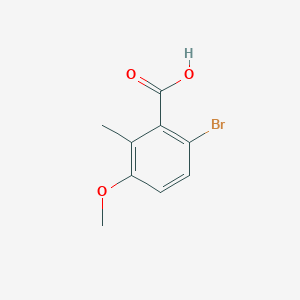
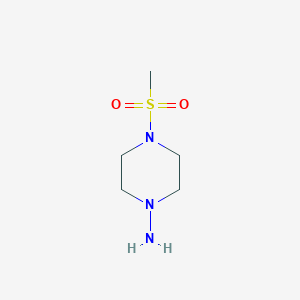
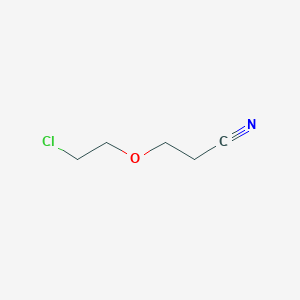

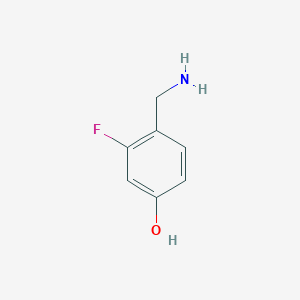
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

